molecular formula C8H3ClFN3O2 B13206557 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine

5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine

Cat. No.: B13206557
M. Wt: 227.58 g/mol
InChI Key: WHKVWKYAWPPPEQ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the nitration of 5-chloro-2-fluoro-1,8-naphthyridine using nitric acid and sulfuric acid under controlled conditions . Another approach involves the use of phosphorus oxychloride for chlorination reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a catalyst like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Aminated Derivatives: Formed from the reduction of the nitro group.

    Substituted Naphthyridines: Formed from nucleophilic substitution reactions.

Mechanism of Action

The exact mechanism of action of 5-Chloro-2-fluoro-6-nitro-1,8-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H3ClFN3O2

Molecular Weight

227.58 g/mol

IUPAC Name

5-chloro-2-fluoro-6-nitro-1,8-naphthyridine

InChI

InChI=1S/C8H3ClFN3O2/c9-7-4-1-2-6(10)12-8(4)11-3-5(7)13(14)15/h1-3H

InChI Key

WHKVWKYAWPPPEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C(=C21)Cl)[N+](=O)[O-])F

Origin of Product

United States

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